molecular formula C15H15Cl2N3O B5322022 3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide

3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide

Cat. No. B5322022
M. Wt: 324.2 g/mol
InChI Key: YKMGZSSCPAYCIZ-HWKANZROSA-N
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Description

3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide, also known as DPIA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPIA is a small molecule that belongs to the class of acrylamide derivatives. It has been synthesized using different methods and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. The exact mechanism of action of this compound requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which reduces inflammation. This compound has also been shown to induce apoptosis in cancer cells, which leads to cell death. Furthermore, this compound has been shown to have anti-fungal activity against Candida albicans, which inhibits fungal growth.

Advantages and Limitations for Lab Experiments

3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have potent biological activity, which makes it a useful tool for studying various biological processes. However, this compound also has some limitations. It is a toxic compound and requires careful handling. In addition, the mechanism of action of this compound is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for the study of 3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide. One direction is to investigate the mechanism of action of this compound in more detail. This will help to understand how this compound exerts its biological effects and may lead to the development of new drugs. Another direction is to study the potential applications of this compound in other fields such as neurodegenerative diseases and infectious diseases. Furthermore, the synthesis of this compound can be optimized to improve its yield and purity. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable tool in various fields.

Synthesis Methods

The synthesis of 3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has been reported using different methods. One of the most common methods involves the reaction of 2,4-dichlorophenyl isocyanate with 3-(1H-imidazol-1-yl)propylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with acryloyl chloride to obtain this compound. Other methods involve the use of different starting materials and reagents. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-fungal properties. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. In addition, this compound has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer drug. Furthermore, this compound has been shown to have anti-fungal activity against Candida albicans, which is a common fungal pathogen.

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(3-imidazol-1-ylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O/c16-13-4-2-12(14(17)10-13)3-5-15(21)19-6-1-8-20-9-7-18-11-20/h2-5,7,9-11H,1,6,8H2,(H,19,21)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMGZSSCPAYCIZ-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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